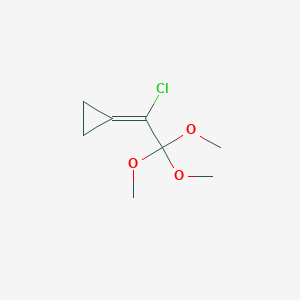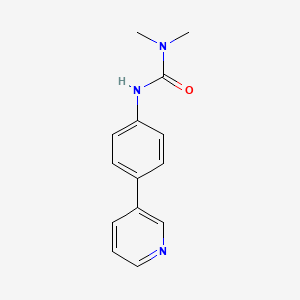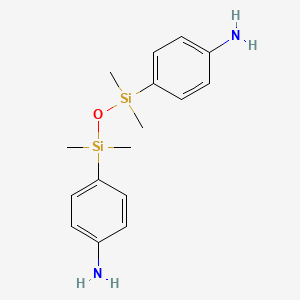
4,4'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline is an organosilicon compound that features a disiloxane core with two aniline groups attached. This compound is known for its unique chemical properties and versatility in various applications, particularly in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline typically involves the hydrosilylation reaction of 4-aminophenylacetylene with 1,1,3,3-Tetramethyldisiloxane. This reaction is catalyzed by a platinum-based catalyst under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of large quantities of reactants and products. The use of advanced catalytic systems and optimized reaction conditions further enhances the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based polymers.
Reduction: It can be reduced to form silane derivatives.
Substitution: The aniline groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often involve reagents like nitronium tetrafluoroborate or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Siloxane-based polymers.
Reduction: Silane derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including siloxane-based polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Mecanismo De Acción
The mechanism by which 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline exerts its effects involves the interaction of its siloxane core with various molecular targets. The compound’s unique structure allows it to participate in hydrosilylation reactions, where it acts as a hydride donor. This property is particularly useful in the reduction of carbonyl compounds and the formation of siloxane-based polymers. The aniline groups also contribute to the compound’s reactivity, enabling it to undergo electrophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler analog that lacks the aniline groups, primarily used as a reducing agent and hydrosilylation reagent.
1,3-Divinyltetramethyldisiloxane: Contains vinyl groups instead of aniline groups, used in the synthesis of silicone polymers.
Hexamethyldisiloxane: A smaller disiloxane compound used as a solvent and in the production of silicone resins.
Uniqueness
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline stands out due to the presence of aniline groups, which impart additional reactivity and functionality
Propiedades
Número CAS |
85214-57-9 |
|---|---|
Fórmula molecular |
C16H24N2OSi2 |
Peso molecular |
316.54 g/mol |
Nombre IUPAC |
4-[[(4-aminophenyl)-dimethylsilyl]oxy-dimethylsilyl]aniline |
InChI |
InChI=1S/C16H24N2OSi2/c1-20(2,15-9-5-13(17)6-10-15)19-21(3,4)16-11-7-14(18)8-12-16/h5-12H,17-18H2,1-4H3 |
Clave InChI |
OJXULZRBAPPHNY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)N)O[Si](C)(C)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



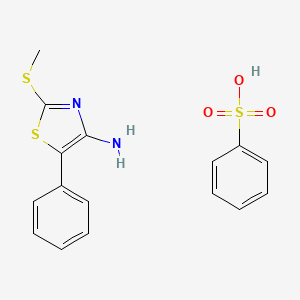
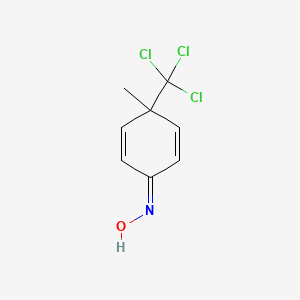
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)


![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
